molecular formula C23H25N5O3S B610361 Pyrintegrin

Pyrintegrin

Cat. No.: B610361
M. Wt: 451.5 g/mol
InChI Key: QRJTZIJWDLJKQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is primarily an agonist of β1-integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, which is crucial for cell survival and proliferation . Specifically, β1-integrin is the most common subunit and plays a key role in various cellular processes .

Mode of Action

This compound interacts with its primary target, β1-integrin, enhancing cell-ECM adhesion-mediated integrin signaling . It increases the binding of the activated β1 integrin-specific antibody HUTS-21 and enhances the phosphorylation of multiple growth factor receptors and their downstream kinases, PI3K and MAPK .

Biochemical Pathways

The activation of β1-integrin by this compound influences several biochemical pathways. It plays a crucial role in cell-cell adhesion and cell-ECM interactions, affecting various aspects of cellular progression, including cell motility, adhesion, migration, proliferation, differentiation, and resistance to chemotherapy .

Pharmacokinetics

These properties play a crucial role in the bioavailability and efficacy of a compound

Result of Action

This compound’s interaction with β1-integrin leads to various molecular and cellular effects. It promotes the survival of embryonic stem cells and induces adipogenesis . In vitro, this compound stimulates human adipose tissue-derived ASCs to differentiate into lipid-laden adipocytes, with differentiated cells increasingly secreting adiponectin, leptin, glycerol, and total triglycerides .

Action Environment

It is known that environmental factors such as temperature, salinity, and nutrient availability can significantly influence the activity and efficacy of many compounds

Biochemical Analysis

Biochemical Properties

Pyrintegrin interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to regulate adipogenic specific markers . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound treatment has been found to maintain a higher upregulation of both PPARγ and C/EBPα gene expression compared to control and ADM treated groups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is currently being researched . It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

The synthesis of Pyrintegrin involves a multi-step process. One of the synthetic routes includes the reaction of 2,4-dichloropyrimidine with 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of diisopropylethylamine in n-butanol at 40°C overnight. The intermediate product is then treated with boron tribromide in dichloromethane at -78°C, followed by warming to room temperature and purification by flash column chromatography . The final step involves the reaction of the intermediate with 4-amino-N-(cyclopropylmethyl)benzenesulfonamide in dimethylformamide with p-toluenesulfonic acid at 90°C overnight, yielding this compound .

Chemical Reactions Analysis

Pyrintegrin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Pyrintegrin is unique due to its ability to activate multiple growth factor receptors and enhance integrin signaling. Similar compounds include:

These compounds, while having different primary targets, share the ability to modulate signaling pathways and enhance cellular processes.

Biological Activity

Pyrintegrin, a small molecule with the chemical name N-(Cyclopropylmethyl)-4-[[4-(3,4-dihydro-6-hydroxy-1(2 H)-quinolinyl)-2-pyrimidinyl]amino]benzenesulfonamide, has been identified as a compound with significant biological activity, particularly in enhancing the survival of human embryonic stem cells (hESCs) and exhibiting protective effects on podocytes. This article provides a comprehensive overview of its biological activities, supported by case studies and research findings.

This compound is thought to enhance cell-ECM (extracellular matrix) adhesion and activate integrin signaling pathways. This compound increases the adhesion of hESCs to matrigel and laminin-coated plates but shows no significant adhesion to gelatin-coated surfaces. The mechanism behind its action involves:

  • Integrin Activation : this compound enhances the activation of integrins, particularly β1-integrins, which are crucial for cell adhesion and signaling.
  • Podocyte Protection : It has been shown to protect podocytes from injury, which is vital in preventing proteinuria in various kidney diseases.

1. Stem Cell Survival Enhancement

This compound significantly enhances the survival of hESCs following enzymatic dissociation. In vitro studies indicate that it promotes cell adhesion and survival rates under conditions that would typically lead to cell death.

2. Podocyte Protection

A notable study demonstrated that this compound reduced peak proteinuria in rats induced by puromycin aminonucleoside (PAN). The compound was found to:

  • Prevent damage-induced decreases in F-actin stress fibers and focal adhesions in podocytes.
  • Maintain active β1-integrin levels in cultured cells, which were otherwise reduced due to injury.

3. Adipogenesis Induction

Research indicates that this compound promotes adipogenic differentiation of stem cells. It upregulates key transcription factors involved in adipogenesis, such as PPARγ and C/EBPα, while inhibiting osteogenic differentiation by blocking BMP-mediated SMAD1/5 phosphorylation.

4. Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In a study involving human adipose-derived stem cells (hASCs), treatment with this compound resulted in significant lipid droplet accumulation, indicating enhanced adipogenesis.
  • Another study showed that this compound-treated cells formed ectopic fat pads with characteristics similar to white adipose tissue when transplanted into mice.
Study FocusFindings
Stem Cell SurvivalEnhanced survival of hESCs post-dissociation
Podocyte ProtectionReduced proteinuria; maintained β1-integrin levels
AdipogenesisInduced differentiation; upregulated adipogenic markers

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Stem Cell SurvivalEnhances survival rates of hESCs post-dissociation
Podocyte ProtectionProtects against LPS-induced proteinuria
Adipogenesis InductionPromotes differentiation of stem cells into adipocytes

Table 2: Case Studies on this compound

Case StudyKey Findings
Podocyte Injury ModelReduced proteinuria; preserved F-actin stress fibers
Adipose Tissue FormationInduced ectopic fat pads with white adipose characteristics

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJTZIJWDLJKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction flask containing 2,4-dichloropyrimidine (372 mg, 2.5 mmol), 6-methoxy-1,2,3,4-tetrahydroquinoline (489 mg, 3 mmol) and diisopropylethylamine (0.52 mL, 3 mmol) in n-butanol (10 mL) was heated at 40° C. overnight. The solvent was evaporated, and the residue was purified by flash column chromatography to give 2-Chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (551 mg, 80%). This intermediate (250 mg, 0.91 mmol) was then dissolved in dichloromethane and treated with BBr3 (1 M in dichloromethane) (1 mL, 1 mmol) at −78° C. The reaction mixture was slowly warmed up to room temperature and stirred for 1 hr, poured into water, extracted with dichloromethane. The combined organics were dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column chromatography to give 2-Chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (154 mg, 65%). To a stirred solution of 2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine (29 mg, 0.11 mmol) and 4-amino-N-(cyclopropylmethyl)benzenesulfonamide (27 mg, 0.12 mmol) in DMF (0.5 mL) was added p-toluenesulfonic acid (2 M in dioxane) (55 μL, 0.11 mmol). The reaction mixture was stirred at 90° C. overnight, then purified by HPLC to give the title compound (27 mg, 56%).
Name
2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
55 μL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
56%

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